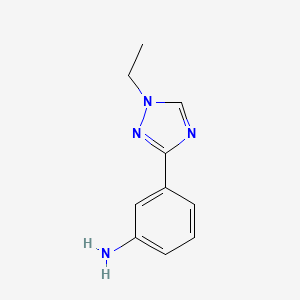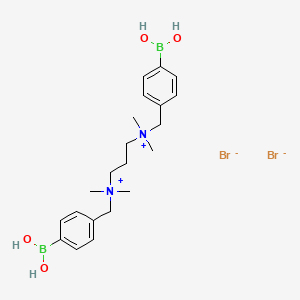![molecular formula C8H11NO2 B13156851 5-[Ethyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13156851.png)
5-[Ethyl(methyl)amino]furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Ethyl(methyl)amino]furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with an ethyl(methyl)amino group and an aldehyde group. Furan derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(methyl)amino]furan-2-carbaldehyde typically involves the functionalization of a furan ring. One common method is the reaction of furan-2-carbaldehyde with ethyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-[Ethyl(methyl)amino]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: 5-[Ethyl(methyl)amino]furan-2-carboxylic acid.
Reduction: 5-[Ethyl(methyl)amino]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-[Ethyl(methyl)amino]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[Ethyl(methyl)amino]furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Ethoxymethyl)furan-2-carboxaldehyde: Similar structure with an ethoxymethyl group instead of an ethyl(methyl)amino group.
2-Furancarboxaldehyde, 5-methyl-: Contains a methyl group instead of an ethyl(methyl)amino group.
Uniqueness
5-[Ethyl(methyl)amino]furan-2-carbaldehyde is unique due to the presence of both an ethyl(methyl)amino group and an aldehyde group on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
5-[ethyl(methyl)amino]furan-2-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c1-3-9(2)8-5-4-7(6-10)11-8/h4-6H,3H2,1-2H3 |
Clé InChI |
OXVGTVQAQWYVDT-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=CC=C(O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


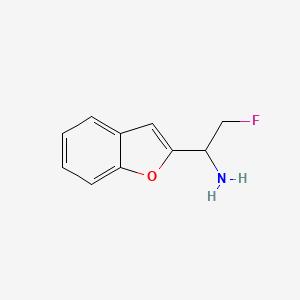
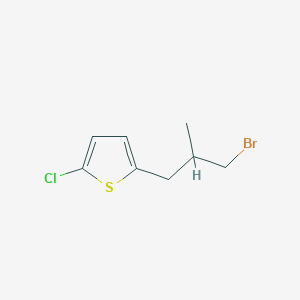
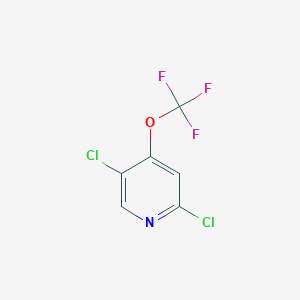


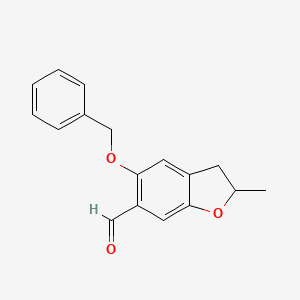
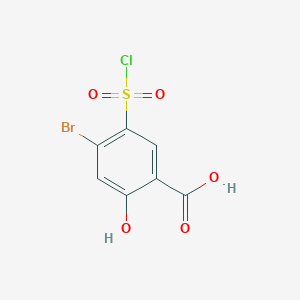
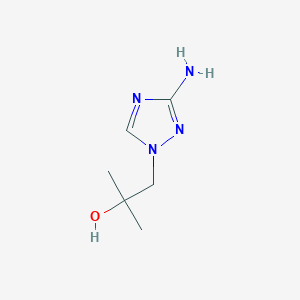
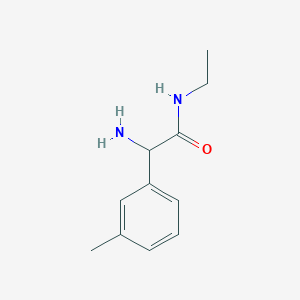
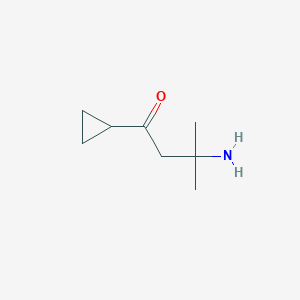
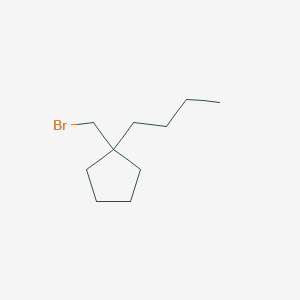
![2-[(Pyridazin-4-yl)amino]propanoic acid](/img/structure/B13156833.png)
